Methyl Oleate

Description

Methyl oleate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of oleic acid with methanol. It is functionally related to an oleic acid.

This compound has been reported in Antrodia cinnamomea, Magnolia officinalis, and other organisms with data available.

RN given refers to (Z)-isome

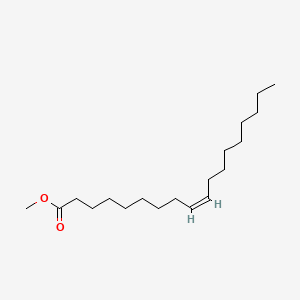

Structure

2D Structure

Properties

IUPAC Name |

methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025811 | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000629 [mmHg], 6.29X10-6 at 25 °C | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to amber clear liquid | |

CAS No. |

112-62-9, 61788-34-9 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester, sulfurized, copper-treated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL OLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39736AJ06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3.8 °F (NTP, 1992), -19.9 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

methyl oleate physicochemical properties for research applications

An In-depth Technical Guide to the Physicochemical Properties of Methyl Oleate for Research Applications

Introduction

This compound (CAS No. 112-62-9), the methyl ester of oleic acid, is a monounsaturated fatty acid methyl ester (FAME) that serves as a pivotal molecule in various scientific and industrial domains.[1][2] It is a colorless to pale yellow liquid characterized by a faint fatty odor.[1][3] Derived from the formal condensation of oleic acid's carboxy group with methanol, this compound is noted for its excellent solvency, biodegradability, and low toxicity.[2][4] Its versatile properties make it a valuable component in drug formulations, cosmetics, biofuels, and as an intermediate in chemical synthesis.[2][4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its applications in research, tailored for scientists and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [4][6][7] |

| Molecular Weight | 296.49 g/mol | [4][6] |

| IUPAC Name | methyl (9Z)-octadec-9-enoate | |

| Appearance | Clear, colorless to amber/pale yellow liquid | [1][3][4] |

| Odor | Faint, fatty odor | [1][3] |

| Density | 0.874 g/mL at 20 °C | [4][6][7] |

| Boiling Point | 218 °C at 20 mmHg351-353 °C at 760 mmHg | [4][6][8][9] |

| Melting Point | -19.9 °C to -20 °C | [6][7][10] |

| Refractive Index | n20/D 1.452 | [4][6] |

| Vapor Pressure | 10 mmHg at 205 °C0.000041 mmHg at 25 °C (est.) | [6][7][8][9] |

| Flash Point | > 110 °C (> 230 °F) | [6][9] |

| logP (o/w) | 7.45 | [9] |

Table 2: Viscosity of this compound at Different Temperatures

| Temperature (°C) | Viscosity (cP) | Source(s) |

| 25 | 7 | [11] |

| 30 | 4.88 | [1] |

| 38 | 4.6 mm²/s (kinematic) | [12] |

| 60 | 2.62 | [1] |

| 90 | 1.64 | [1] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.005588 mg/L at 25 °C est.) | [2][3][9][13] |

| Ethanol | Soluble / Miscible | [3][6][9][13] |

| Ether | Miscible | [6][13] |

| Chloroform | Miscible | [6][13] |

| Aqueous Buffers | Sparingly soluble | [14] |

| DMSO / Dimethylformamide | ≥ 100 mg/mL | [14] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the molecular structure, with characteristic peaks for the methyl ester group, the double bond, and the aliphatic chain.[15][16]

-

Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak corresponding to its molecular weight.[1][17][18] Common fragmentation patterns include the loss of a methoxy group.[18]

-

Infrared (IR) Spectroscopy: IR spectra exhibit characteristic absorption bands for the C=O ester stretch and the C=C double bond stretch.[1][15]

Research Applications

This compound's physicochemical profile makes it suitable for a wide range of research applications:

-

Drug Delivery: It is used as a solvent and carrier for hydrophobic drug formulations, potentially enhancing bioavailability and therapeutic efficacy.[4] Its low toxicity and biodegradability are advantageous in this context.

-

Cosmetic and Personal Care: Due to its emollient properties, it serves as a skin-conditioning agent in creams and lotions, improving texture and moisture retention.[3][4]

-

Biofuel Research: As a primary component of biodiesel, it is a key subject in studies focused on renewable energy sources.[4]

-

Surfactants and Emulsions: It is a precursor for synthesizing detergents, emulsifiers, and wetting agents.[2] Its amphiphilic nature is leveraged in creating stable emulsions for various formulations.[2][19]

-

Lubricants: It is used in the formulation of biodegradable and high-performance lubricants for industrial and metalworking applications.[2][4][12]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[20][21] A pure substance exhibits a sharp melting range of 1-2°C, while impurities typically depress and broaden this range.[22]

Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous. As it is a liquid at room temperature, it must be cooled to a solid state before measurement.

-

Loading the Capillary Tube: Introduce a small amount of the frozen, powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[22][23]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[20][22]

-

Heating:

-

For an unknown sample, perform a rapid heating to determine an approximate melting range.[20][22]

-

For a precise measurement, cool the apparatus and use a fresh sample. Heat rapidly to about 20°C below the approximate melting point.[23]

-

Decrease the heating rate to 1-2°C per minute as the melting point is approached.[20][23]

-

-

Observation and Recording:

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[24][25]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a distilling flask, condenser, receiving flask, and a heat source (e.g., heating mantle).[26][27]

-

Sample and Boiling Chips: Place a measured volume of this compound (at least 5 mL) and a few boiling chips into the distilling flask to ensure smooth boiling.[25][27]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[27]

-

Heating: Gently heat the flask. As the liquid boils, vapors will rise and enter the condenser.

-

Observation and Recording: The temperature will rise and then stabilize as the vapor condenses. Record the stable temperature at which the liquid is actively distilling. This is the boiling point at the current atmospheric pressure.[26][27] It is also recommended to record the barometric pressure.[25]

Solubility Determination

Solubility tests reveal information about the presence of polar or non-polar functional groups.[28]

Methodology:

-

Preparation: In a small test tube, add a specific volume of the solvent to be tested (e.g., 1 mL).[28] Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[29]

-

Solute Addition: Add a small, measured amount of this compound (e.g., 0.05 mL or 25 mg) to the solvent.[28]

-

Mixing: Stopper the test tube and shake vigorously for a set period to facilitate dissolution.[28][29]

-

Observation:

-

Quantification (Optional): For quantitative analysis, add the solute in small, known increments until saturation is reached (i.e., no more solute dissolves).[29] The total amount of solute dissolved in the known volume of solvent at that temperature represents its solubility.[29][31]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound, created using the DOT language.

References

- 1. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS 112-62-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 112-62-9 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 112-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound, 112-62-9 [thegoodscentscompany.com]

- 10. This compound | CAS#:112-62-9 | Chemsrc [chemsrc.com]

- 11. parchem.com [parchem.com]

- 12. This compound Ca3022 | Univar Solutions [univarsolutions.com]

- 13. chembk.com [chembk.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Separation and spectral data of the six isomeric ozonides from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound(112-62-9) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. scispace.com [scispace.com]

- 19. acmesynthetic.com [acmesynthetic.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. SSERC | Melting point determination [sserc.org.uk]

- 22. Determination of Melting Point [wiredchemist.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 26. vernier.com [vernier.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 29. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 30. education.com [education.com]

- 31. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Methyl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, is a monounsaturated fatty acid ester with significant applications across the pharmaceutical, cosmetic, and biofuel industries. Its properties as a solvent, emollient, and surfactant make it a valuable compound in various formulations. This technical guide provides a comprehensive overview of the primary natural sources of this compound and the principal methods for its extraction and synthesis. The information is presented to be a practical resource for laboratory and industrial applications.

Natural Sources of this compound

This compound is not typically found in its free form in nature. Instead, it is primarily derived from triglycerides, which are esters of glycerol and fatty acids. Oleic acid is one of the most abundant fatty acids in nature, making its triglyceride a common constituent of many animal fats and vegetable oils.

The most significant natural sources for the production of this compound include:

-

Animal Fats:

-

Vegetable Oils:

-

Olive Oil: Particularly rich in oleic acid, with concentrations that can exceed 70%, making it a prime source for high-purity this compound.[3]

-

Canola (Rapeseed) Oil: Contains a high percentage of oleic acid and is another widely used feedstock for this compound production.[4]

-

Sunflower Oil: High-oleic varieties of sunflower oil are a significant source of oleic acid.

-

Pomace Oil: A byproduct of olive oil production, pomace oil is a cost-effective alternative for this compound synthesis.

-

The fatty acid composition of these sources varies depending on factors such as the specific breed of animal, the variety of the plant, and the growing conditions.

Extraction and Synthesis Methods

The extraction or synthesis of this compound from its natural triglyceride sources is primarily achieved through three main methods: base-catalyzed transesterification, enzymatic synthesis, and supercritical fluid extraction.

Base-Catalyzed Transesterification

This is the most common and commercially established method for producing this compound, particularly for biodiesel production. The process involves reacting the triglyceride-containing oil or fat with methanol in the presence of a strong base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The overall reaction is as follows:

Triglyceride + 3 Methanol --(Catalyst)--> 3 Methyl Esters (including this compound) + Glycerol

Data Presentation: Base-Catalyzed Transesterification of Beef Tallow

| Parameter | Value | Reference |

| Catalyst | Sodium Hydroxide (NaOH) | [5][6] |

| Catalyst Concentration | 0.3% w/w of beef tallow | [6] |

| Methanol to Oil Molar Ratio | 9:1 | [7] |

| Reaction Temperature | 55°C | [7] |

| Reaction Time | 1.5 hours | [7] |

| Yield | 82.43% | [7] |

Experimental Protocol: Base-Catalyzed Transesterification of Beef Tallow

-

Preparation of Methoxide Catalyst:

-

Carefully dissolve a predetermined amount of NaOH or KOH pellets in methanol in a separate, sealed container with magnetic stirring. For example, for a 9:1 molar ratio of methanol to beef tallow oil and a 3 wt% CaO catalyst, the corresponding amounts would be calculated based on the molecular weight of the tallow.[7]

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat the beef tallow to the desired reaction temperature (e.g., 55°C).[7]

-

-

Transesterification Reaction:

-

Once the tallow has reached the target temperature, add the prepared methoxide solution.

-

Maintain the reaction mixture at the specified temperature with vigorous stirring for the designated reaction time (e.g., 1.5 hours).[7]

-

-

Separation of Glycerol:

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. The mixture will separate into two layers: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

-

Carefully drain the glycerol layer.

-

-

Washing and Drying:

-

Wash the methyl ester layer with warm water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

-

Dry the this compound layer over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

-

Enzymatic Synthesis (Esterification)

Enzymatic synthesis offers a more environmentally friendly alternative to chemical catalysis, operating under milder reaction conditions and producing a higher purity product with fewer byproducts.[8] This method typically involves the use of lipases to catalyze the esterification of oleic acid (or transesterification of triglycerides) with methanol.

Data Presentation: Enzymatic Synthesis of this compound from Oleic Acid

| Parameter | Value | Reference |

| Enzyme | Lipase (e.g., from Candida antarctica) | [8] |

| Methanol to Oleic Acid Molar Ratio | 1.5:1 | [8] |

| Enzyme Loading | 0.25 - 0.75 wt% | [8] |

| Reaction Temperature | 55°C | [8] |

| Reaction Time | 48 hours | [8] |

| Conversion | Up to 99% | [8] |

Experimental Protocol: Enzymatic Esterification of Oleic Acid

-

Reaction Mixture Preparation:

-

In a baffled Erlenmeyer flask, combine oleic acid and methanol at the desired molar ratio (e.g., 1.5:1).[8]

-

-

Enzyme Addition:

-

Add the lipase enzyme to the reaction mixture at the specified loading (e.g., 0.75 wt%).[8]

-

-

Incubation:

-

Incubate the reaction mixture in a shaking incubator at the optimal temperature (e.g., 55°C) and agitation speed (e.g., 170 rpm) for the required duration (e.g., 48 hours).[8]

-

-

Enzyme Removal:

-

After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation.

-

-

Product Purification:

-

Remove any unreacted methanol by vacuum evaporation.

-

The resulting product is high-purity this compound.

-

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (SC-CO2), is a green technology that can be used to extract oils rich in triglycerides from natural sources.[4] The extracted oil can then be converted to this compound via transesterification. SFE offers the advantage of producing solvent-free extracts.

Data Presentation: Supercritical CO2 Extraction of Canola Oil

| Parameter | Value | Reference |

| Supercritical Fluid | Carbon Dioxide (CO2) | [4] |

| Pressure | 1500 - 2750 psi | [9] |

| Temperature | 308 - 333 K | [9] |

| Particle Size | 0.08 - 0.2 mm | [9] |

| CO2 Flow Rate | 5 L/hr | [9] |

| Oil Yield | Up to 95.08% | [10] |

Experimental Protocol: Supercritical CO2 Extraction of Canola Seeds

-

Sample Preparation:

-

Grind the canola seeds to the desired particle size (e.g., 0.08 - 0.2 mm) to increase the surface area for extraction.[9]

-

-

SFE System Setup:

-

Load the ground canola seeds into the extraction vessel of the SFE system.

-

Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., 2250 psi and 328 K).[9]

-

-

Extraction:

-

Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 5 L/hr).[9] The supercritical CO2 will dissolve the canola oil.

-

-

Separation:

-

Route the CO2-oil mixture to a separator where the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and release the extracted oil.

-

Collect the canola oil from the separator.

-

-

Transesterification:

-

The extracted canola oil can then be subjected to base-catalyzed or enzymatic transesterification as described in the previous sections to produce this compound.

-

Purification Methods

Following the initial extraction and synthesis, the crude this compound often requires further purification to remove impurities such as unreacted starting materials, catalyst residues, glycerol, and other fatty acid methyl esters.

Vacuum Fractional Distillation

This technique separates methyl esters based on their boiling points.[11] Under vacuum, the boiling points of the esters are lowered, preventing thermal degradation. This method is effective for separating this compound from more volatile or less volatile fatty acid methyl esters.

Urea Complexation (Urea Crystallization)

This method is used to separate saturated and unsaturated fatty acid esters. Urea forms crystalline inclusion complexes with saturated and less-saturated fatty acids, while highly unsaturated esters like this compound remain in the liquid phase.[12]

Experimental Protocol: Urea Complexation for this compound Purification

-

Solution Preparation:

-

Dissolve the crude methyl ester mixture in a heated solution of urea in methanol or ethanol.

-

-

Crystallization:

-

Cool the solution slowly to allow for the formation of urea-inclusion crystals with the more saturated fatty acid esters.

-

-

Separation:

-

Separate the precipitated crystals (containing saturated esters) from the liquid phase (enriched in this compound) by filtration.

-

-

Solvent Removal:

-

Remove the solvent from the liquid phase by vacuum evaporation to obtain purified this compound.

-

Visualized Workflows (Graphviz)

Caption: Workflow for Base-Catalyzed Transesterification.

Caption: Workflow for Enzymatic Synthesis of this compound.

Caption: Workflow for SFE followed by Transesterification.

References

- 1. "Biodiesel fuel: The transesterification of beef tallow" by Fangrui Ma [digitalcommons.unl.edu]

- 2. ijaerd.org [ijaerd.org]

- 3. researchgate.net [researchgate.net]

- 4. Quality of Canola Oil Obtained by Conventional and Supercritical Fluid Extraction [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. media.neliti.com [media.neliti.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. researchgate.net [researchgate.net]

- 11. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Oleate: An In-depth Technical Guide

Methyl oleate ((Z)-octadec-9-enoate), a fatty acid methyl ester (FAME), is a pivotal compound in oleochemistry, serving as a primary component of biodiesel and a precursor for various chemical syntheses.[1] Its structure, characterized by a long aliphatic chain, a cis-double bond, and an ester functional group, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze this compound, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that acts as a molecular fingerprint. For this compound, key absorptions correspond to the ester group and the carbon-carbon double bond.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the principal IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| ~3009-3011 | =C-H (Alkene) | Stretching | [2][3] |

| ~2920-2925 | -CH₂- (Alkyl) | Asymmetric Stretching | [2] |

| ~2855-2857 | -CH₃ & -CH₂- (Alkyl) | Symmetric Stretching | [2] |

| ~1743 | C=O (Ester) | Stretching | [2] |

| ~1465 | -CH₂- | Bending (Scissoring) | |

| ~1170 | C-O (Ester) | Stretching |

Experimental Protocol: Acquiring an IR Spectrum

This compound, being a liquid at room temperature, can be analyzed using simple and direct sampling methods.[1]

Method 1: Neat Liquid Film (Salt Plates)

-

Preparation : Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely.[4]

-

Sample Application : Place a single drop of this compound onto the surface of one salt plate using a Pasteur pipette.[4]

-

Assembly : Place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

-

Analysis : Mount the assembled plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition : Record the spectrum. A typical range is 4000 cm⁻¹ to 600 cm⁻¹.[5]

-

Cleaning : After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to a desiccator for storage.[4]

Method 2: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan : With the ATR crystal clean, perform a background scan to account for atmospheric and instrumental interferences.

-

Sample Application : Place a drop of this compound directly onto the surface of the ATR crystal.[6]

-

Analysis : If the instrument has a pressure arm, apply it to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the IR spectrum.[7]

-

Cleaning : Clean the ATR crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is invaluable for determining the precise structure of this compound by identifying the different types of protons and carbon atoms and their connectivity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their electronic environment, and the number of neighboring protons.

Data Presentation: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment | Reference |

| ~5.34 | Triplet | 2H | -CH=CH- (Olefinic protons) | [8][9] |

| ~3.67 | Singlet | 3H | -OCH₃ (Ester methyl protons) | [9][10] |

| ~2.30 | Triplet | 2H | -CH₂-COO- (Protons α to carbonyl) | [10] |

| ~2.01 | Multiplet | 4H | =CH-CH₂- (Allylic protons) | [10] |

| ~1.62 | Multiplet | 2H | -CH₂-CH₂COO- (Protons β to carbonyl) | [10] |

| ~1.28 | Multiplet | ~20H | -(CH₂)n- (Aliphatic chain protons) | [10] |

| ~0.88 | Triplet | 3H | -CH₃ (Terminal methyl protons) | [10] |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment | Reference |

| ~174.4 | C=O (Ester carbonyl) | [10] |

| ~130.0 | -CH=CH- (Olefinic carbons) | [10] |

| ~51.4 | -OCH₃ (Ester methoxy carbon) | [10] |

| ~34.1 | -CH₂-COO- (Carbon α to carbonyl) | [10] |

| ~31.9 - 22.7 | -(CH₂)n- (Aliphatic chain carbons) | [10] |

| ~14.1 | -CH₃ (Terminal methyl carbon) | [10] |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.[11]

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming : The instrument is tuned to the appropriate frequencies for ¹H or ¹³C, and the magnetic field is shimmed to optimize its homogeneity.

-

Data Acquisition : Acquire the spectra. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.[11] For ¹³C NMR, which is less sensitive, a larger number of scans is required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. When coupled with Gas Chromatography (GC-MS), it can also be used to separate and identify components in a mixture. For this compound, electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible pattern, providing structural clues.

Data Presentation: Key Mass Spectral Data (EI-MS)

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment | Description | Reference |

| 296 | [M]⁺ | Molecular Ion | [12] |

| 265 | [M-31]⁺ | Loss of methoxy group (-OCH₃) | [13] |

| 264 | [M-32]⁺ | Loss of methanol (-CH₃OH) via rearrangement | [14] |

| 222 | [M-74]⁺ | McLafferty rearrangement, loss of CH₃O-C(OH)=CH₂ | [14] |

| 74 | [CH₃O-C(OH)=CH₂]⁺ | McLafferty rearrangement fragment | [15] |

| 55 | [C₄H₇]⁺ | Common alkyl fragment | [13] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or chloroform.[16]

-

GC-MS System Setup :

-

Injector : Set the injector temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Column : Use a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-INNOWax) for the separation of FAMEs.[17]

-

Oven Program : Set a temperature program for the GC oven to separate the components. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[17]

-

MS Detector : Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). The mass spectrometer is typically set to scan a mass range of m/z 30 to 330 amu.[18]

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis : The separated components elute from the GC column and enter the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for identification. The molecular ion and fragmentation pattern are analyzed to confirm the structure of this compound.[12]

Mandatory Visualizations

References

- 1. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ursinus.edu [ursinus.edu]

- 6. researchgate.net [researchgate.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

The Amphiphilic Nature of Methyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of the monounsaturated fatty acid oleic acid, is a versatile molecule with significant applications across various scientific and industrial domains. Its unique chemical structure, characterized by a long, hydrophobic hydrocarbon tail and a polar ester headgroup, imparts an amphiphilic nature that governs its behavior in both aqueous and non-aqueous environments. This technical guide provides an in-depth exploration of the core principles underlying the amphiphilicity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant concepts and workflows. Understanding these properties is critical for its effective utilization in drug delivery systems, as a biocompatible solvent, and in the formulation of complex emulsions and microemulsions.

The Molecular Basis of Amphiphilicity

This compound's dual character arises from its distinct molecular regions. The long C18 hydrocarbon chain, with a single cis double bond at the C9 position, is nonpolar and thus lipophilic ("oil-loving"). This tail readily interacts with other nonpolar molecules. Conversely, the methyl ester group (-COOCH₃) at one end of the molecule is polar, conferring a modest degree of hydrophilicity ("water-loving"). This structural dichotomy forces this compound to adopt specific orientations at interfaces between polar and nonpolar phases, a behavior fundamental to its role as a surfactant and emulsifier.[1][2][3]

Quantitative Assessment of Amphiphilicity

The amphiphilic character of a surfactant is quantified by several key parameters, including the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB scale provides a semi-empirical measure of the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic character and higher values indicating a more hydrophilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [3] |

| Molecular Weight | 296.49 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | [6] |

| log Kow (Octanol-Water Partition Coefficient) | 7.45 | [3] |

| Surface Tension (at 40 °C) | ~27-28 mN/m | [7][8] |

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a solution at which micelles begin to form.[9][10] Due to its extremely low solubility in water, determining a true CMC for this compound in an aqueous medium is challenging. It is more accurately described as a water-insoluble surfactant that will partition to oil-water interfaces rather than forming micelles in the bulk aqueous phase. In non-aqueous or microemulsion systems, its aggregation behavior would be different and highly dependent on the specific composition of the system. For comparison, the CMC of sodium oleate, the much more water-soluble salt of oleic acid, is approximately 0.4-0.5 mM in water.[11]

Experimental Protocols

Determination of Required Hydrophilic-Lipophilic Balance (rHLB)

This experimental approach allows for the determination of the optimal HLB required to form a stable emulsion with a specific oil, in this case, this compound.[12]

Objective: To determine the rHLB of this compound for a stable oil-in-water (O/W) emulsion.

Materials:

-

This compound

-

A pair of non-ionic surfactants with known low and high HLB values (e.g., Span 80, HLB = 4.3; Tween 80, HLB = 15.0)[13]

-

Distilled water

-

Glass vials or test tubes

-

Homogenizer or vortex mixer

Procedure:

-

Prepare a series of emulsifier blends by mixing the low and high HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1). The total surfactant concentration should be kept constant (e.g., 5% w/w of the total emulsion).

-

For each HLB value, prepare an oil-in-water emulsion. A typical formulation would be 10% this compound, 5% emulsifier blend, and 85% distilled water.

-

Add the this compound and the emulsifier blend to a glass vial and mix thoroughly.

-

Gradually add the distilled water while continuously mixing with a homogenizer or vortex mixer for a set period (e.g., 5 minutes) to ensure uniform emulsion formation.

-

Allow the prepared emulsions to stand undisturbed for a specified time (e.g., 24 hours).

-

Visually inspect the emulsions for signs of instability, such as creaming, coalescence, or phase separation.

-

The emulsion that exhibits the highest stability (i.e., minimal or no separation) corresponds to the required HLB of this compound for that specific system.

Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

While not practically applicable to this compound in water due to insolubility, this protocol outlines the general method for determining the CMC of a soluble surfactant.[14][15]

Objective: To determine the CMC of a surfactant by measuring the change in surface tension as a function of concentration.

Materials:

-

Surfactant of interest

-

Distilled water (or other solvent)

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the surfactant in distilled water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Visualizing Workflows and Pathways

Experimental Workflow for Emulsion Formulation

The following diagram illustrates a typical workflow for the formulation and characterization of an oil-in-water emulsion using this compound.

Oleate-Influenced Signaling Pathways

While this compound itself is not a primary signaling molecule, its hydrolysis product, oleate, has been shown to modulate various cellular signaling pathways. This is particularly relevant in the context of drug delivery and biocompatibility, where the metabolic fate of the excipient can have biological effects. The diagram below represents a simplified overview of signaling pathways influenced by oleate.[16][17]

Conclusion

The amphiphilic nature of this compound is a cornerstone of its functionality in a multitude of scientific applications. While its low water solubility makes the classical determination of CMC in aqueous systems impractical, its interfacial activity is paramount. The concept of the required HLB is a powerful tool for formulators seeking to create stable emulsions with this versatile fatty acid ester. For drug development professionals, an awareness of the potential for oleate, the metabolic product of this compound, to interact with cellular signaling pathways is crucial for a comprehensive understanding of its biocompatibility and potential bioactivity. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the rational design and implementation of this compound-based systems in research and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CAS 112-62-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HLB Calculator - Materials [hlbcalc.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. nanoscience.com [nanoscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins [mdpi.com]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. journals.stmjournals.com [journals.stmjournals.com]

- 15. agilent.com [agilent.com]

- 16. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oleate protects beta-cells from the toxic effect of palmitate by activating pro-survival pathways of the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Journey of Methyl Oleate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate (C₁₉H₃₆O₂), the methyl ester of oleic acid, is a fatty acid methyl ester (FAME) with a growing presence in various industrial applications, including as a solvent, lubricant, and in the formulation of cosmetics and agrochemicals.[1][2] Its derivation from natural sources positions it as a desirable alternative to petroleum-based products. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key degradation pathways to inform environmental risk assessments and support the development of sustainable products.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a colorless to amber liquid with a faint, fatty odor.[3][4] It is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.[3][4] Its vapor pressure is low, suggesting that in the atmosphere, it will exist in both vapor and particulate phases.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₆O₂ | [3] |

| Molecular Weight | 296.49 g/mol | [3] |

| Physical State | Clear to amber liquid | [3][4] |

| Water Solubility | Insoluble | [3][4] |

| log Kow (Octanol-Water Partition Coefficient) | 7.45 | [3] |

| Vapor Pressure | 6.3 x 10⁻⁶ mm Hg at 25°C | [3][4] |

| Henry's Law Constant | 0.014 atm-cu m/mole (estimated) | [4] |

Upon release into the environment, this compound is expected to partition to different environmental compartments. If released to soil, its high estimated Koc value of 62,000 suggests it will be immobile.[4] In aquatic systems, it is expected to adsorb to suspended solids and sediment.[3][4] While volatilization from moist soil and water surfaces is a potential fate process, its strong adsorption to soil and sediment is likely to attenuate this.[4]

Biodegradability

The biodegradability of this compound is a key factor in its environmental risk profile. It is widely considered to be readily biodegradable under both aerobic and anaerobic conditions.[5]

Aerobic Biodegradation

Under aerobic conditions, in the presence of oxygen, this compound is expected to be rapidly and extensively biodegraded by microorganisms. This is supported by studies on structurally similar long-chain fatty acid esters.[3] A study on vegetable oil methyl esters (VOMEs), which includes high oleic sunflower oil methyl esters (HOSME) as a close surrogate for this compound, demonstrated greater than 87% biodegradation in 28 days under the conditions of the OECD 301 B test. This classifies it as "readily biodegradable."

The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of the ester bond by lipases, yielding oleic acid and methanol. Both of these products are readily metabolized by a wide range of microorganisms. The oleic acid then undergoes β-oxidation, a process that sequentially shortens the fatty acid chain, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water.

Diagram 1: Aerobic Biodegradation Pathway of this compound

Caption: Aerobic degradation of this compound.

Anaerobic Biodegradation

In the absence of oxygen, this compound is also subject to biodegradation, albeit through different metabolic pathways. Similar to aerobic degradation, the initial step is the hydrolysis of the ester linkage to oleic acid and methanol. Under anaerobic conditions, long-chain fatty acids (LCFAs) like oleic acid can be inhibitory to methanogenic archaea at high concentrations.[6][7] However, acclimated microbial consortia can effectively degrade them.

The anaerobic degradation of oleic acid proceeds through β-oxidation, producing acetate, which is then converted to methane and carbon dioxide by methanogenic archaea. The double bond in oleic acid is typically saturated to form stearic acid before β-oxidation commences.[6]

Diagram 2: Anaerobic Biodegradation Pathway of this compound

Caption: Anaerobic degradation of this compound.

Abiotic Degradation

In addition to biodegradation, this compound can be degraded through abiotic processes, primarily photodegradation in the atmosphere and hydrolysis in water.

Photodegradation

In the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically produced hydroxyl radicals and ozone.[3][4] The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 7.5 hours.[3][4] The reaction with ozone is even faster, with an estimated half-life of about 2.1 hours.[3][4] These rapid degradation rates indicate that this compound is unlikely to persist in the atmosphere or be transported over long distances.

Hydrolysis

This compound can undergo hydrolysis, the cleavage of the ester bond by reaction with water, to form oleic acid and methanol. This process is catalyzed by both acids and bases. The rate of hydrolysis is pH-dependent. A base-catalyzed second-order hydrolysis rate constant has been estimated, corresponding to half-lives of 2 years at a pH of 7 and 70 days at a pH of 8.[3] This suggests that hydrolysis is a slow process in neutral environmental waters but can become more significant in alkaline conditions.

Table 2: Summary of Environmental Fate Data for this compound

| Process | Compartment | Key Findings | Estimated Half-life/Rate | Reference(s) |

| Biodegradation | ||||

| Aerobic | Water/Soil | Readily biodegradable | >87% in 28 days (OECD 301B for HOSME) | |

| Anaerobic | Sediment/Sludge | Biodegradable, potential for inhibition at high concentrations | Methane production rates of 33-46 ml CH₄/gVS.day for oleic acid | [7] |

| Abiotic Degradation | ||||

| Photodegradation | Atmosphere | Reaction with hydroxyl radicals and ozone | ~7.5 hours (hydroxyl radicals), ~2.1 hours (ozone) | [3][4] |

| Hydrolysis | Water | pH-dependent | 2 years (pH 7), 70 days (pH 8) | [3] |

| Environmental Partitioning | ||||

| Adsorption | Soil/Sediment | Expected to be immobile | Estimated Koc: 62,000 | [4] |

| Bioaccumulation | Aquatic Organisms | Moderate potential for bioconcentration | Estimated BCF: 490 | [3] |

Bioaccumulation and Ecotoxicity

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. The high log Kow of this compound (7.45) suggests a potential for bioaccumulation.[3] An estimated Bioconcentration Factor (BCF) of 490 has been derived from its log Kow, which suggests a moderate potential for bioconcentration in aquatic organisms.[3] However, its rapid biodegradation is expected to mitigate this potential.

Ecotoxicity

Table 3: Ecotoxicity Data for Fatty Acid Methyl Esters (as proxies for this compound)

| Organism | Endpoint | Value | Substance Tested | Reference(s) |

| Daphnia magna (Water Flea) | 48-hour LC50 | 23 ppm | Rapeseed Methyl Ester (RME) | |

| Rainbow Trout | 96-hour LC50 | >1000 ppm (not toxic) | Vegetable Oil Base Stocks |

It is important to note that the data for ecotoxicity is for related compounds and should be used as an indication of the likely low toxicity of this compound.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test is suitable for assessing the ready biodegradability of poorly soluble substances like this compound.

Principle: A known amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) that can be produced from the amount of test substance added.

Methodology:

-

Test Substance Preparation: As this compound is poorly soluble, it should be added directly to the test flasks, ensuring a high surface area for microbial attack. This can be achieved by coating it onto a solid support like silica gel or by preparing a fine emulsion.

-

Inoculum: A mixed population of microorganisms from a source such as the activated sludge of a domestic wastewater treatment plant is used. The inoculum is washed and aerated before use.

-

Test System: The test is conducted in flasks containing the mineral medium, the inoculum, and the test substance. Control flasks containing only the inoculum, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark for 28 days. The flasks are continuously aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ produced in each flask is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

-

Data Analysis: The cumulative amount of CO₂ produced is plotted against time. The percentage of biodegradation is calculated as: % Biodegradation = (mg CO₂ produced) / (ThCO₂ in mg) x 100

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Diagram 3: Experimental Workflow for OECD 301B Test

Caption: Workflow for OECD 301B biodegradability test.

Conclusion

This compound is a substance with a favorable environmental profile. It is readily biodegradable under both aerobic and anaerobic conditions, which limits its persistence in the environment. Its atmospheric lifetime is short due to rapid photodegradation. While it has a high potential to adsorb to soil and sediment, its robust biodegradability mitigates long-term accumulation. The potential for bioaccumulation is moderate based on its physicochemical properties, but this is likely to be offset by its rapid metabolism in organisms. Ecotoxicity data for related compounds suggest that this compound poses a low risk to aquatic organisms. The comprehensive data presented in this guide supports the use of this compound as a sustainable alternative in various industrial applications, with a low anticipated environmental impact. Further research to obtain specific ecotoxicity data for this compound across different trophic levels would further strengthen its environmental risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. concawe.eu [concawe.eu]

- 4. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

- 5. lyellcollection.org [lyellcollection.org]

- 6. researchgate.net [researchgate.net]

- 7. Document qkM9jJ0z8532Lj75mrrRwJyej - Toxic Docs [toxicdocs.org]

Methodological & Application

Methyl Oleate: A Sustainable and Non-Toxic Solvent for Modern Organic Synthesis

Application Note AP001

Introduction

In the continuous effort towards greener and more sustainable chemical processes, the choice of solvent plays a pivotal role. Traditional organic solvents are often volatile, toxic, and environmentally persistent. Methyl oleate, a fatty acid methyl ester (FAME) derived from renewable resources like vegetable oils, presents a compelling alternative.[1][2][3] It is a biodegradable, non-toxic, and low-volatility solvent with excellent solvency for a range of organic compounds, making it an attractive medium for various organic reactions.[2][3][4][5][6] This document provides an overview of the properties of this compound and detailed protocols for its synthesis and its application as a solvent in organic reactions.

Properties of this compound

This compound is a colorless to pale yellow liquid with a faint fatty odor.[1][7] Its physical and chemical properties make it a suitable replacement for conventional organic solvents in many applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-62-9 | [1][8] |

| Molecular Formula | C₁₉H₃₆O₂ | [1][8] |

| Molecular Weight | 296.49 g/mol | [9] |

| Appearance | Clear pale yellow liquid | [4][6] |

| Odor | Faint fatty odor | [6][9] |

| Density | 0.874 g/mL at 20 °C | [8] |

| Boiling Point | 218 °C at 20 mmHg | [8] |

| Melting Point | -20 °C | [8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [1][4][7][8] |

| Biodegradability | Readily biodegradable | [2][3][4][6] |

| Toxicity | Low toxicity, non-poisonous | [2][4][6][10] |

Synthesis of this compound

This compound can be synthesized through the esterification of oleic acid with methanol. Both chemical and enzymatic methods can be employed. The enzymatic route offers a greener and more selective approach.

Enzymatic Esterification of Oleic Acid

This protocol describes a solvent-free enzymatic synthesis of this compound, which is both environmentally friendly and efficient.[10]

Table 2: Optimized Conditions for Enzymatic Synthesis of this compound

| Parameter | Condition | Yield/Conversion | Reference(s) |

| Enzyme | Immobilized Lipase (e.g., Lipozyme® 435) | >98% conversion | [10] |

| Substrates | Oleic Acid and Methanol | - | [10] |

| Molar Ratio (Methanol:Oleic Acid) | 1.5:1 to 2:1 | >98% conversion | [10] |

| Enzyme Loading | 0.25 - 0.75 wt% | - | [10] |

| Temperature | 55 °C | - | [10] |

| Reaction Time | 48 - 72 hours | >98% conversion | [10] |

| Agitation | 170 rpm | - | [10] |

| Water Removal | Molecular sieves (optional, can drive equilibrium) | - | [11] |

Experimental Protocol: Enzymatic Synthesis of this compound (Lab Scale)

-

Materials:

-

Oleic acid (technical grade or higher)

-

Methanol

-

Immobilized lipase (e.g., Lipozyme® 435)

-

Molecular sieves (3 Å, optional)

-

Reaction vessel (e.g., baffled Erlenmeyer flask)

-

Shaking incubator

-

Filtration setup

-

-

Procedure:

-

To a 100 mL baffled Erlenmeyer flask, add oleic acid (e.g., 28.2 g, 0.1 mol).

-

Add methanol in a 1.5:1 molar ratio (e.g., 4.8 g, 0.15 mol).

-

Add the immobilized lipase (e.g., 0.25 g, 0.75 wt% of total substrates).

-

(Optional) Add activated 3 Å molecular sieves to remove water produced during the reaction and drive the equilibrium towards the product.

-

Seal the flask and place it in a shaking incubator at 55 °C with an agitation of 170 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals and determining the acid value by titration.

-

Once the reaction reaches the desired conversion (typically >98% after 48-72 hours), stop the reaction.

-

Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

-

Remove any excess methanol under reduced pressure to obtain pure this compound.

-

Logical Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Applications of this compound as a Non-Toxic Solvent in Organic Reactions

This compound's properties make it a promising green solvent for a variety of organic transformations. While specific, optimized protocols for many standard reactions are still emerging, its use in biocatalytic and potentially in metal-catalyzed reactions is of great interest.

Biocatalyzed Reactions in this compound

This compound can serve as a medium for various enzymatic reactions, particularly those involving lipases. Its hydrophobic nature can be advantageous for reactions where water is a byproduct, helping to shift the equilibrium towards product formation.

Application Example: Lipase-Catalyzed Esterification

This compound can be used as a solvent for the synthesis of other esters, for example, the esterification of a short-chain fatty acid with a long-chain alcohol.

General Protocol for Lipase-Catalyzed Esterification in this compound

-

Materials:

-

Carboxylic acid

-

Alcohol

-

Immobilized lipase

-

This compound (as solvent)

-

Reaction vessel

-

Magnetic stirrer and heating plate

-

-

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the alcohol (1-1.5 equivalents) in this compound.

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or GC.

-